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molecular formula C6H10O B072154 Methyl 1-methylcyclopropyl ketone CAS No. 1567-75-5

Methyl 1-methylcyclopropyl ketone

Cat. No. B072154
M. Wt: 98.14 g/mol
InChI Key: OQBCJXUAQQMTRW-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure A. In a 100-mL 3-necked round-bottom flask, a solution of 1-(1-methylcyclopropyl)ethan-1-one (2 g, 20.38 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) was added into a solution of bromo(ethynyl)magnesium (0.5 M in THF, 53 mL, 1.30 equiv) in tetrahydrofuran (5 mL). The resulting solution was stirred for 8 h at 0° C. in an ice/salt bath. The reaction was then quenched by the addition of 50 mL of sat. aq. NH4Cl. The resulting solution was extracted with 3×150 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×150 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 120 mg (5%) of 2-(1-methylcyclopropyl)but-3-yn-2-ol as colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
bromo(ethynyl)magnesium
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5](=[O:7])[CH3:6])[CH2:4][CH2:3]1.Br[Mg][C:10]#[CH:11]>O1CCCC1>[CH3:1][C:2]1([C:5]([OH:7])([C:10]#[CH:11])[CH3:6])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(CC1)C(C)=O
Name
bromo(ethynyl)magnesium
Quantity
53 mL
Type
reactant
Smiles
Br[Mg]C#C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 8 h at 0° C. in an ice/salt bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 50 mL of sat. aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×150 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 3×150 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 120 mg (5%) of 2-(1-methylcyclopropyl)but-3-yn-2-ol as colorless oil

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC1(CC1)C(C)(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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